molecular formula C14H9N3OS B14499438 [3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide CAS No. 63238-25-5

[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide

Cat. No.: B14499438
CAS No.: 63238-25-5
M. Wt: 267.31 g/mol
InChI Key: JCWXEYWHHGQBDM-UHFFFAOYSA-N
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Description

[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide is a complex organic compound that features a naphthalene ring, a thiazolidine ring, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide typically involves multi-step organic reactions. One common method includes the cyclization of a naphthalene derivative with a thiazolidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and requires solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or thiazolidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
  • [3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]thiocyanate

Uniqueness

Compared to similar compounds, [3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

63238-25-5

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

(3-naphthalen-2-yl-4-oxo-1,3-thiazolidin-2-ylidene)cyanamide

InChI

InChI=1S/C14H9N3OS/c15-9-16-14-17(13(18)8-19-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8H2

InChI Key

JCWXEYWHHGQBDM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC#N)S1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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